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PF-06726304 Biochemical & Cellular Profile

The table below summarizes key in vitro and in vivo data for PF-06726304 from the literature.

Parameter Value | Description Experimental Context
Molecular 446.33 g/mol -[1]112] [3]
Weight

EZH2 Inhibition
(Ki)

Cellular Potency
(ICs0)

In Vivo Efficacy

Suggested
Solubility

Cytotoxicity
Note

Wild-type: 0.7 nM; Y641N mutant: 3.0 nM

H3K27me3 reduction: 15 nM; Karpas-422
cell proliferation: 25 nM

30, 100, 200, 300 mg/kg (oral, BID)
suppressed tumor growth.

DMSO: ~10-20 mg/mL (clear solution)

Significant reduction in cell number &

viability at 100 pM; minimal effects at <10
HM.

Biochemical assay (cell-free) [1] [2]

Karpas-422 cell line (harbors EZH2

WT) [1] [2]

Female Scid beige mice with
Karpas-422 xenografts [1] [2] [3]

For in vitro studies [4] [1]

MC3T3 pre-osteoblast cells after 3-
day treatment [5]
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Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving PF-06726304, which you can adapt for your

research.

In Vitro H3K27me3 Reduction ELISA (Karpas-422 Cells) [1]

This protocol measures the compound's on-target effect in cells.

e Cell Seeding: Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells/well in 100 pL of
complete medium.

e Compound Preparation: Prepare an 11-point, 1:3 serial dilution of PF-06726304 in 100% DMSO,
then further dilute in growth medium.

e Treatment: Add 25 pL of the compound solution to the cell plates. The final DMSO concentration
should not exceed 0.5%. Incubate for 72 hours at 37°C and 5% CO:-.

e Cell Lysis: Centrifuge plates and remove medium. Lyse cells with 100 pL of an acid-extraction
solution for 50 minutes at 4°C.

e ELISA:

o Transfer cell lysates to an ELISA plate and incubate for 2.5 hours with shaking.
Wash plates and add a biotinylated anti-trimethylhistone H3K27 antibody for 2 hours.
Wash plates and add a horseradish peroxidase-linked secondary antibody for 1 hour.

[¢]

[e]

o

After final washes, add TMB substrate reagent, followed by a stop solution after 5 minutes.
Measure absorbance to determine H3K27me3 levels.

(e]

In Vivo Dosing in a Xenograft Model [1] [3]

This describes an efficacy model used in the literature.

¢ Animal Model: Female Scid beige mice (6-8 weeks old) with subcutaneously implanted Karpas-422
lymphoma xenografts.

e Dosing Formulation: Not explicitly detailed in the searched results. For in vivo work, formulations
often use suspensions in vehicles containing agents like carboxymethyl cellulose (CMC-Na) or
solutions in co-solvents like DMSO, PEG300, and Tween 80 in saline [1] [3].

e Dosing Regimen: Administer PF-06726304 orally at doses of 30, 100, 200, or 300 mg/kg, twice daily
(BID), for up to 20 days.

¢ Endpoint Analysis: Monitor tumor volume over time. For pharmacodynamic analysis, tumor tissues
can be harvested to assess H3K27me3 levels via Western blot or immunohistochemistry.
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Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution

Poor Low aqueous solubility of Ensure fresh DMSO stock is used. For cellular assays,

Solubility in the compound. sequentially dilute the DMSO stock into the culture

Buffer medium, ensuring the final DMSO concentration is
tolerated by cells (e.g., <0.5%) [4] [3].

Lack of Concentration too low; Confirm potency in a positive control cell line (e.g.,

Efficacy in poor cellular uptake; target Karpas-422). Use the H3K27me3 reduction ELISA to

Cells not critical for the cell line.  verify target engagement in your specific cell model.
Ensure dosing is below cytotoxic levels (start with <10
HM) [5].

High Concentration is too high, Titrate the compound down. The cited research

Cytotoxicity leading to non-specific cell  indicates that concentrations of 10 uM and below are

death. generally non-toxic to pre-osteoblasts, while 100 uM is

significantly toxic [5].

EZH2 Inhibition Context and Experimental Pathway

To help visualize the mechanism of action and a general experimental workflow for profiling an inhibitor

like PF-06726304, see the following diagrams.
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EZH2 Inhibitor Mechanism of Action
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In Vitro to In Vivo Efficacy Workflow

Start: Identify Target

Biochemical Assay
Determine Ki

Cellular Assay
IC50 for H3K27me3 & Proliferation

Feedback
Cytotoxicity Assay
Establish Safety Window

:

In Vivo Efficacy
Xenograft Model & PD Analysis

End: Data Analysis
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PF-06726304 | Histone Methyltransferase inhibitor [selleckchem.com]

2. - PF | Histone Methyltransferase | TargetMol 06726304 [targetmol.com]

3.-PF | EZH1/2 | CAS 1616287-82-1 | Buy 06726304 - PF from... 06726304 [invivochem.com]
4. - PF acetate 98% (HPLC) | Sigma-Aldrich 06726304 [sigmaaldrich.com]

5. Multiple pharmacological inhibitors targeting the epigenetic ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [PF-06726304 plasma concentration optimization]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b539198#pf-06726304-

plasma-concentration-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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